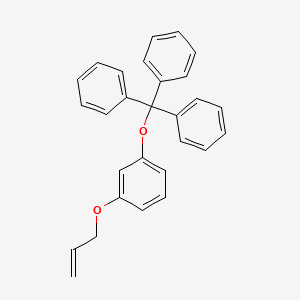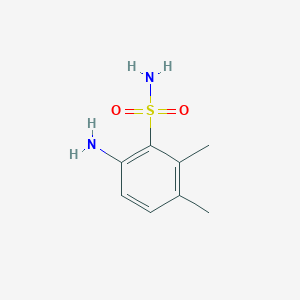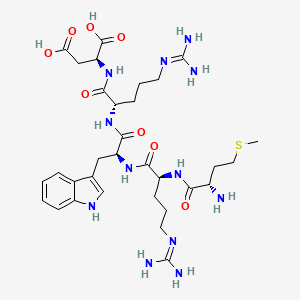![molecular formula C6H10OS3 B12596161 2-({[(Thiiran-2-yl)methyl]disulfanyl}methyl)oxirane CAS No. 600728-13-0](/img/structure/B12596161.png)
2-({[(Thiiran-2-yl)methyl]disulfanyl}methyl)oxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-({[(Thiiran-2-yl)methyl]disulfanyl}methyl)oxirane is a chemical compound known for its unique structure and reactivity. It contains both an oxirane (epoxide) ring and a thiirane (episulfide) ring, connected by a disulfide bridge. This combination of functional groups makes it an interesting subject for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(Thiiran-2-yl)methyl]disulfanyl}methyl)oxirane typically involves the reaction of thiiranes with oxiranes in the presence of disulfide linkages. One common method includes the reaction of 2-chloromethylthiirane with oxirane under basic conditions to form the desired compound . The reaction conditions often involve the use of polar aprotic solvents such as acetonitrile (MeCN) and bases like potassium hydroxide (KOH).
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimized reaction conditions for large-scale production. The use of continuous flow reactors and advanced purification techniques would be essential for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-({[(Thiiran-2-yl)methyl]disulfanyl}methyl)oxirane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can break the disulfide bridge, leading to the formation of thiols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane and thiirane rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as dithiothreitol (DTT) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines and thiols can react with the compound under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted oxiranes and thiiranes.
Wissenschaftliche Forschungsanwendungen
2-({[(Thiiran-2-yl)methyl]disulfanyl}methyl)oxirane has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological molecules, particularly proteins.
Medicine: Investigated for its potential use in drug development, especially in targeting thiol-containing enzymes.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-({[(Thiiran-2-yl)methyl]disulfanyl}methyl)oxirane involves its reactivity with nucleophiles. The oxirane and thiirane rings can undergo ring-opening reactions, leading to the formation of various products. The disulfide bridge can also be reduced to form thiols, which can further react with other molecules. These reactions are crucial for its applications in chemistry and biology.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[(Thiiran-2-ylmethyldisulfanyl)methyl]thiirane: Similar structure but contains two thiirane rings instead of an oxirane and a thiirane.
2-Chloromethylthiirane: Contains a single thiirane ring with a chloromethyl group.
Uniqueness
2-({[(Thiiran-2-yl)methyl]disulfanyl}methyl)oxirane is unique due to its combination of oxirane and thiirane rings connected by a disulfide bridge. This structure provides a diverse range of reactivity and applications, making it a valuable compound in various fields of research.
Eigenschaften
CAS-Nummer |
600728-13-0 |
|---|---|
Molekularformel |
C6H10OS3 |
Molekulargewicht |
194.3 g/mol |
IUPAC-Name |
2-[(thiiran-2-ylmethyldisulfanyl)methyl]oxirane |
InChI |
InChI=1S/C6H10OS3/c1-5(7-1)2-9-10-4-6-3-8-6/h5-6H,1-4H2 |
InChI-Schlüssel |
XOAWSOHAFHJTPI-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(O1)CSSCC2CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Methyl-2-[(2,4,6-trimethylphenyl)sulfanyl]-1,1'-biphenyl](/img/structure/B12596086.png)
![1-[(4-Bromophenoxy)(phenyl)methyl]-3,5-bis(trifluoromethyl)benzene](/img/structure/B12596087.png)
![4-[(1-Hydroxypentan-2-YL)amino]butane-1-sulfonic acid](/img/structure/B12596093.png)


![1,3-Cyclopentanediol, 2-[(phenylmethyl)amino]-, (1R,3R)-](/img/structure/B12596107.png)
![{4-[(8-Chlorooctyl)oxy]phenyl}(4-hydroxyphenyl)methanone](/img/structure/B12596109.png)

![N-[2-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)ethyl]-2-(2-fluorophenyl)ethanamine](/img/structure/B12596123.png)




